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Introduction
Morpholine is a common organic solvent and building block in the synthesis of various

pharmaceuticals and corrosion inhibitors. Under certain conditions, particularly in the presence

of nitrite sources, morpholine can undergo nitrosation to form N-nitrosomorpholine (NMOR), a

compound recognized for its carcinogenic potential.[1] The precursor to this reaction can be

considered the ionic species "morpholine nitrite." Understanding the electronic structure,

stability, and reactivity of morpholine nitrite is crucial for assessing the risk of NMOR

formation and for developing strategies to mitigate it.

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the properties of morpholine nitrite and its transformation

into N-nitrosomorpholine. We will explore the theoretical frameworks, computational protocols,

and key findings that are essential for a deep understanding of this system at the molecular

level.

Computational Methodologies
The study of morpholine nitrite and its reactivity necessitates the use of robust quantum

chemical methods. Density Functional Theory (DFT) is a widely used approach that offers a
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good balance between computational cost and accuracy for systems of this size.

Theoretical Framework:

Density Functional Theory (DFT): This method calculates the electronic structure of a

molecule based on its electron density. The choice of the exchange-correlation functional is

critical for obtaining accurate results. For systems like morpholine and its derivatives, hybrid

functionals such as B3LYP are often a good starting point. For more accurate energy

calculations, especially for reaction barriers, functionals like M06-2X can be employed.

Ab Initio Methods: While computationally more expensive, methods like Møller-Plesset

perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for benchmarking

and for obtaining highly accurate results for smaller model systems.

Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the

calculation. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p),

are commonly used. The inclusion of polarization (d,p) and diffuse (++) functions is important

for accurately describing the electronic structure of molecules with heteroatoms and for

anions like nitrite.

Solvation Models: To simulate the effect of a solvent (e.g., water) on the system, implicit

solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based

on Density (SMD) can be incorporated into the calculations. This is particularly important for

studying reactions in solution.

Typical Computational Protocol:

Geometry Optimization: The first step is to find the minimum energy structure of the

molecule(s) of interest. This is done by calculating the forces on each atom and iteratively

moving the atoms until the forces are close to zero.

Frequency Calculation: Once the geometry is optimized, a frequency calculation is

performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies)

and to obtain the vibrational frequencies, which can be compared with experimental infrared

(IR) and Raman spectra.
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Single-Point Energy Calculation: A more accurate energy calculation can be performed at the

optimized geometry using a higher level of theory or a larger basis set.

Transition State Search: To study a chemical reaction, the structure of the transition state

connecting the reactants and products must be located. This is a first-order saddle point on

the potential energy surface, characterized by a single imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to

confirm that the located transition state connects the desired reactants and products.

Property Calculations: Various electronic properties, such as Mulliken charges, natural bond

orbital (NBO) analysis, and the energies of the highest occupied molecular orbital (HOMO)

and lowest unoccupied molecular orbital (LUMO), can be calculated to understand the

electronic structure and reactivity of the molecule.

Quantum Chemical Calculations of Morpholine
Nitrite
While direct experimental data on the isolated "morpholine nitrite" salt is scarce, quantum

chemical calculations can provide valuable insights into its structure and properties. The

system can be modeled as an ion pair between the morpholinium cation and the nitrite anion.

Table 1: Calculated Geometric Parameters of Morpholinium Cation and Nitrite Anion (Note:

These are representative values that would be obtained from a DFT calculation at the

B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly depending on the specific

computational setup.)
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Parameter Species Calculated Value

Bond Lengths (Å)

N-O Nitrite (NO₂⁻) 1.25

C-N Morpholinium 1.50

C-O Morpholinium 1.43

C-C Morpholinium 1.54

N-H Morpholinium 1.02

Bond Angles (degrees)

O-N-O Nitrite (NO₂⁻) 115.0

C-N-C Morpholinium 112.0

C-O-C Morpholinium 111.0

Table 2: Calculated Electronic Properties (Representative values from a B3LYP/6-311++G(d,p)

calculation)

Property Morpholinium Cation Nitrite Anion

Mulliken Atomic Charges

N -0.45 -0.30

O -0.60 -0.35

H (on N) +0.40 -

HOMO Energy (eV) -8.5 -3.2

LUMO Energy (eV) +2.1 +1.5

HOMO-LUMO Gap (eV) 10.6 4.7

The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests that the

molecule is more easily excitable and potentially more reactive. The high-energy HOMO of the
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nitrite anion indicates its nucleophilic character.

Nitrosation of Morpholine: Reaction Pathway
Analysis
The formation of N-nitrosomorpholine from morpholine and a nitrosating agent is a critical

reaction pathway to study. In acidic conditions, nitrite can form nitrous acid (HNO₂), which can

then be protonated and lose water to form the nitrosonium ion (NO⁺), a potent electrophile.

Alternatively, two molecules of nitrous acid can form dinitrogen trioxide (N₂O₃), which is also a

nitrosating agent.

Quantum chemical calculations can be used to model the reaction pathway and determine the

activation energy barrier for the nitrosation of morpholine.

Table 3: Calculated Activation Energies for Nitrosation Reactions (Note: These are

representative values and can be influenced by the choice of computational method, basis set,

and solvent model.)

Reaction Activation Energy (kJ/mol)

Morpholine + N₂O₃ → N-Nitrosomorpholine +

HNO₂
~40-60

Morpholine + H₂NO₂⁺ → N-Nitrosomorpholine +

H₂O
~30-50

Experimental studies on the reaction of morpholine with sodium nitrite have reported an

activation energy of 101 kJ/mol for the formation of N-nitrosomorpholine.[2][3] The

decomposition of N-nitrosomorpholine was also studied, with a reported activation energy of

131 kJ/mol.[2][3]
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Computational Workflow for Morpholine Nitrite Study
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Caption: A flowchart illustrating the typical computational workflow for studying the nitrosation of

morpholine.

Metabolic Activation of N-Nitrosomorpholine
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Caption: A diagram showing the proposed metabolic activation pathway of N-nitrosomorpholine

leading to DNA damage.[4]
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Quantum chemical calculations provide an indispensable toolkit for researchers, scientists, and

drug development professionals to investigate the fundamental properties of morpholine
nitrite and its conversion to the carcinogenic N-nitrosomorpholine. By employing methods such

as DFT, it is possible to elucidate molecular structures, electronic properties, and reaction

pathways that are difficult to probe experimentally. The insights gained from these

computational studies can aid in risk assessment, the design of safer chemical processes, and

the development of strategies to inhibit the formation of harmful nitrosamines. The synergy

between computational and experimental approaches will continue to be vital in addressing the

health and safety challenges associated with morpholine and other secondary amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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